2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrolidine, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The key steps include the formation of the imidazole ring, the sulfonylation of the imidazole, and the construction of the pyrrolidine and benzodiazole rings. Common reagents used in these steps include glyoxal, ammonia, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the sulfonyl group would yield thiols .
Scientific Research Applications
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The benzodiazole ring can interact with DNA and other biomolecules, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antimicrobial agent with a similar imidazole moiety
Uniqueness
2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is unique due to its combination of imidazole, pyrrolidine, and benzodiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N6O2S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C20H26N6O2S/c1-4-24-13-19(21-14(24)2)29(27,28)26-11-15-9-25(10-16(15)12-26)20-22-17-7-5-6-8-18(17)23(20)3/h5-8,13,15-16H,4,9-12H2,1-3H3 |
InChI Key |
WTCLLKXRHUCFOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.